molecular formula C19H16FN3O3 B2726470 2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1257550-80-3

2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2726470
CAS No.: 1257550-80-3
M. Wt: 353.353
InChI Key: URKDLVLHNLFJLM-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1257550-80-3) is a synthetic heterocyclic compound of significant interest in neuroscience and pharmaceutical research, particularly for investigating the benzodiazepine class of receptors . Its molecular structure incorporates a 1,3,4-oxadiazole ring linked to an azetidine moiety, a design that mimics key pharmacophores of established benzodiazepine receptor agonists . Structural analogs featuring the 1,3,4-oxadiazole core have demonstrated considerable anticonvulsant activity in preclinical models, such as the pentylenetetrazole (PTZ)-induced lethal convulsion test and the maximal electroshock (MES) test . The anticonvulsant effects of such compounds are often antagonized by flumazenil, strongly indicating that their mechanism of action is mediated through agonistic activity at the benzodiazepine receptor site . This makes the compound a valuable chemical tool for studying GABAergic neurotransmission and for the design of novel therapeutic agents for central nervous system (CNS) disorders . The 1,3,4-oxadiazole scaffold is known for its diverse biological activities, and researchers utilize this compound to explore structure-activity relationships (SAR) and develop new ligands with potential anticonvulsant, anxiolytic, and sedative properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c20-15-8-4-5-9-16(15)25-12-17(24)23-10-14(11-23)19-21-18(22-26-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKDLVLHNLFJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure

The compound features a complex structure that includes a fluorophenoxy group and an oxadiazole moiety, which are known to contribute to various biological activities. Its molecular formula is C17H14FN3O4C_{17}H_{14}FN_3O_4, and it is classified under the oxadiazole derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling reactions with phenolic compounds. The detailed synthetic pathways often yield various derivatives that can exhibit differing biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
3fHeLa (Cervical Cancer)0.02 ± 0.002Induces apoptosis via ROS production
L1210 (Leukemia)>10Minimal activity

In particular, derivative 3f has shown sub-micromolar activity against several human cancer cell lines, indicating strong potential as an anticancer agent. The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In studies involving animal models, it exhibited considerable anticonvulsant activity in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The proposed mechanism suggests interaction with benzodiazepine receptors, although other pathways may also be involved .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell death (e.g., Bcl-2 family proteins).
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress within cells, contributing to apoptosis and cell cycle arrest.
  • Benzodiazepine Receptor Interaction : For anticonvulsant effects, the compound may act on benzodiazepine receptors, enhancing inhibitory neurotransmission.

Case Studies

A notable study evaluated the efficacy of related oxadiazole derivatives in cancer treatment. The results indicated that structural modifications significantly influenced biological activity:

Derivative Activity Notes
3fStrong antiproliferativeInduced apoptosis in HeLa cells
Other DerivativesLimited activityIC50 values >10 µM

These findings underscore the importance of structure-activity relationships (SAR) in optimizing therapeutic agents based on the oxadiazole framework .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: National Cancer Institute Screening

In a screening conducted by the National Cancer Institute (NCI), compounds similar to this were found to exhibit significant antitumor activity. The mean growth inhibition (GI50) values were recorded at approximately 15.72 μM against tested human tumor cells . This suggests that derivatives of the compound may have promising applications in cancer therapeutics.

Anticonvulsant Activity

The compound has also been synthesized as part of a series of new 1,3,4-oxadiazoles that were screened for anticonvulsant properties. Notably, some derivatives exhibited considerable anticonvulsant activity in both Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) models .

Antimicrobial Properties

In addition to its anticancer and anticonvulsant activities, research has shown that derivatives of this compound possess antimicrobial properties. A study on novel benzophenone-fused azetidinone derivatives demonstrated significant antimicrobial activity against various pathogens .

Experimental Findings

The synthesized compounds were evaluated using standard antimicrobial susceptibility tests, revealing promising results that suggest potential applications in treating infectious diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.
  • Azetidine Formation : Through cyclization reactions involving amines and carbonyl compounds.
  • Final Coupling : Combining the oxadiazole and azetidine components to yield the final product.

Characterization Techniques

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • Infrared (IR) spectroscopy for functional group identification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include:

Compound Name Key Structural Differences Source/Reference
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone Replaces ethanone with methanone; benzyl instead of phenyl on oxadiazole PubChem
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone Replaces oxadiazole with triazole; adds allyl and pyridinyl groups Chemical database
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) Pyrrolidine instead of azetidine; carboxamide replaces ethanone Screening report
(S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide Trifluoroacetamide group; lacks azetidine and fluorophenoxy Synthetic study

Key Observations :

  • The 2-fluorophenoxy group may improve metabolic stability over non-fluorinated aryl ethers (e.g., 4-fluorophenyl in ) due to reduced susceptibility to oxidative degradation .
  • Substitution of 1,2,4-oxadiazole with triazole (as in ) alters electronic properties, reducing dipole moments and possibly affecting solubility .
Physicochemical Properties
  • Molecular Weight : The target compound (C₂₃H₂₀FN₃O₃) has a molecular weight of ~405.4 g/mol, comparable to oxadiazole-pyrrolidine derivatives (e.g., SN00797439: 383.8 g/mol) but heavier than simpler acetamides (e.g., : ~314.3 g/mol) .
  • Solubility: The 2-fluorophenoxy group likely reduces aqueous solubility compared to hydroxylated analogues (e.g., compounds in ), but the azetidine’s polarity may partially offset this .

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